molecular formula C5H2ClNO2S2 B2806074 3-Cyanothiophene-2-sulfonyl chloride CAS No. 1935063-10-7

3-Cyanothiophene-2-sulfonyl chloride

Cat. No.: B2806074
CAS No.: 1935063-10-7
M. Wt: 207.65
InChI Key: UNBCVGNVCZQZKH-UHFFFAOYSA-N
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Description

3-Cyanothiophene-2-sulfonyl chloride: is a chemical compound with the molecular formula C_5H_2ClNO_2S_2. It belongs to the class of sulfonyl chlorides and is characterized by the presence of a thiophene ring substituted with a cyano group and a sulfonyl chloride group. This compound is widely used in various fields, including medical, environmental, and industrial research .

Scientific Research Applications

3-Cyanothiophene-2-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 3-Cyanothiophene-2-sulfonyl chloride is not mentioned in the search results, sulfonyl chlorides in general are known to be involved in electrophilic aromatic substitution reactions .

Safety and Hazards

While specific safety and hazard information for 3-Cyanothiophene-2-sulfonyl chloride is not available in the search results, it is generally recommended to handle sulfonyl chlorides with care due to their reactivity .

Future Directions

The use of sulfonyl chlorides, including 3-Cyanothiophene-2-sulfonyl chloride, in the synthesis of complex sulfonamides and sulfonates is a promising area of research . Additionally, the development of new synthetic strategies and methods for modifying functional groups is an important future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanothiophene-2-sulfonyl chloride typically involves the reaction of 3-cyanothiophene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyanothiophene+Chlorosulfonic acid3-Cyanothiophene-2-sulfonyl chloride\text{3-Cyanothiophene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-Cyanothiophene+Chlorosulfonic acid→3-Cyanothiophene-2-sulfonyl chloride

The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the cyano group can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Comparison with Similar Compounds

    3-Cyanothiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    2-Cyanothiophene-3-sulfonyl chloride: Isomeric compound with the cyano and sulfonyl chloride groups at different positions on the thiophene ring.

    3-Bromothiophene-2-sulfonyl chloride: Similar structure with a bromine atom instead of a cyano group.

Uniqueness: 3-Cyanothiophene-2-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a versatile intermediate for the synthesis of various derivatives .

Properties

IUPAC Name

3-cyanothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBCVGNVCZQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935063-10-7
Record name 3-cyanothiophene-2-sulfonyl chloride
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